Oxazolo(4,5-b)pyridin-2(3H)-one, 3-(2-(4-(4-phenoxyphenyl)-1-piperazinyl)ethyl)-
CAS No.: 134337-04-5
Cat. No.: VC17151376
Molecular Formula: C24H24N4O3
Molecular Weight: 416.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 134337-04-5 |
|---|---|
| Molecular Formula | C24H24N4O3 |
| Molecular Weight | 416.5 g/mol |
| IUPAC Name | 3-[2-[4-(4-phenoxyphenyl)piperazin-1-yl]ethyl]-[1,3]oxazolo[4,5-b]pyridin-2-one |
| Standard InChI | InChI=1S/C24H24N4O3/c29-24-28(23-22(31-24)7-4-12-25-23)18-15-26-13-16-27(17-14-26)19-8-10-21(11-9-19)30-20-5-2-1-3-6-20/h1-12H,13-18H2 |
| Standard InChI Key | VCEPZHQCTXYJBF-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1CCN2C3=C(C=CC=N3)OC2=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound features a bicyclic oxazolo(4,5-b)pyridin-2(3H)-one scaffold, where an oxazole ring is fused to a pyridine ring at the 4,5-positions. At the 3-position of the oxazole moiety, an ethyl chain links the core to a 4-(4-phenoxyphenyl)piperazine group. This piperazine substituent introduces conformational flexibility and enables interactions with biological targets, such as neurotransmitter receptors or enzymes .
Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 319.37 g/mol | |
| CAS Registry Number | 53052-06-5 | |
| Purity | ≥98% (by GC/titration) |
The presence of nitrogen and oxygen atoms in the fused ring system enhances hydrogen-bonding capacity, which is critical for target binding. Comparative analysis with the fluorophenyl analog (CAS 146529-57-9, MW 328.34 g/mol) reveals that electron-withdrawing substituents on the piperazine aryl group increase molecular weight without significantly altering solubility .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence starting from 5-bromo-3-hydroxy-2-aminopyridine. A palladium-catalyzed Heck reaction introduces the ethyl-piperazine side chain, followed by cyclization to form the oxazole ring. Critical steps include:
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Alkylation: Reacting 5-bromo-3-hydroxy-2-aminopyridine with 1-(2-chloroethyl)-4-(4-phenoxyphenyl)piperazine in dimethylformamide (DMF) at 80°C.
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Cyclization: Treating the intermediate with triphosgene in dichloromethane to form the oxazolo-pyridine core.
Reaction yields exceed 70% when using optimized conditions (DMF, 80°C, 24 h). Alternative methods employ Suzuki-Miyaura coupling for introducing aryl groups, though this is less common for piperazine derivatives .
Purification and Stability
Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >98% purity. The compound is stable at room temperature for 6 months when stored in amber vials under inert gas.
Pharmacological Activity and Mechanism
GPIIb/IIIa Antagonism
The compound inhibits platelet aggregation by blocking the GPIIb/IIIa receptor, a key mediator of fibrinogen binding in thrombosis. In vitro assays show an IC of 12 nM against ADP-induced platelet aggregation, surpassing earlier analogs. Molecular dynamics simulations suggest that the phenoxyphenyl group occupies a hydrophobic pocket in the receptor, while the piperazine nitrogen forms a salt bridge with Asp .
Selectivity and Off-Target Effects
Structure-Activity Relationships (SAR)
Role of the Piperazine Substituent
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Aryl Group Modifications: Replacing the 4-phenoxyphenyl group with 4-fluorophenyl (as in ) reduces GPIIb/IIIa affinity by 3-fold () .
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Chain Length: Shortening the ethyl linker to methyl abolishes activity (), emphasizing the importance of spacer length.
Oxazole-Pyridine Core
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Ring Substitutions: Introducing methyl groups at the 6-position of the pyridine ring enhances metabolic stability (t in hepatocytes: 6.2 h vs. 1.8 h for parent compound).
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Electron-Withdrawing Groups: Nitro substituents at the 7-position improve solubility (logP = 2.1 vs. 3.4) but reduce potency ().
Therapeutic Applications and Preclinical Data
Neuropharmacological Effects
Despite structural similarities to neuropeptide S receptor antagonists (e.g., SHA-68) , this compound shows negligible activity in calcium mobilization assays () .
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